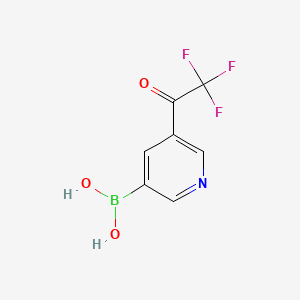

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It has a molecular formula of C7H5BF3NO3 and a molecular weight of 218.926.

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “this compound”, can be achieved through several methods. One common approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group at the 3-position and a trifluoroacetyl group at the 5-position.Chemical Reactions Analysis

Pyridinylboronic acids, such as “this compound”, are often involved in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds between two different organic compounds .Physical And Chemical Properties Analysis

“this compound” is slightly soluble in water . It has a density of 1.4±0.1 g/cm³ .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study detailed the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material. This work explored various synthesis conditions and characterized the products through techniques like HPLC, FTIR, and NMR (Liu Guoqua, 2014).

Catalysis and Reaction Mechanisms

- Research on halopyridinylboronic acids, including compounds similar to the one , demonstrated their use in Pd-catalyzed coupling with aryl halides, showing potential for generating new pyridine libraries (A. Bouillon et al., 2002); (A. Bouillon et al., 2003).

Molecular and Electronic Structures

- A theoretical study using density functional theory (DFT) investigated the structures, electronic structures, and absorption characters of boron complexes, including derivatives similar to (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid. This study highlighted the interaction between nitrogen on the pyridyl ring and boron (W. Zheng et al., 2007).

Lewis Acid Chemistry

- Tris(pentafluorophenyl)borane, a boron Lewis acid, has been used in various organic and organometallic reactions, indicating the potential applications of related boronic acids in catalytic and stoichiometric reactions (G. Erker, 2005).

Applications in Optical Sensing

- A study developed a pyridinium borane complex for colorimetric turn-on sensing of fluoride ions, showing the application of boronic acid derivatives in designing sensors (C. Wade & F. Gabbaï, 2009).

Advanced Borylation Chemistry

- The review "Tris(pentafluorophenyl)borane and Beyond" discusses the applications of boron-based compounds, like the one , in borylation chemistry and highlights their role in a variety of chemical reactions (J. R. Lawson & Rebecca L. Melen, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXOOLIZHDAJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694482 |

Source

|

| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-93-0 |

Source

|

| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)